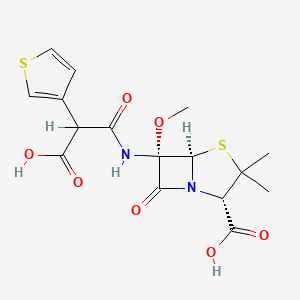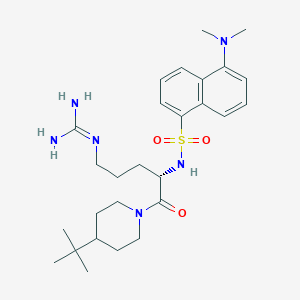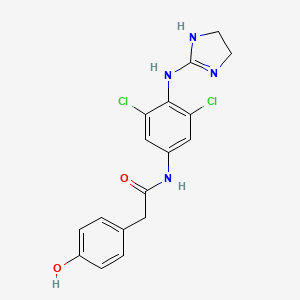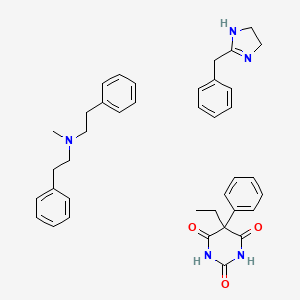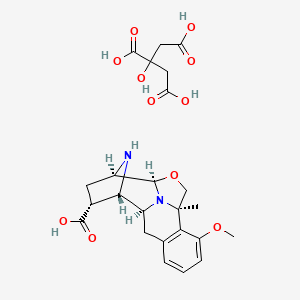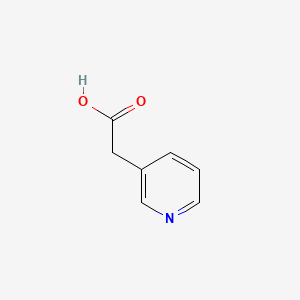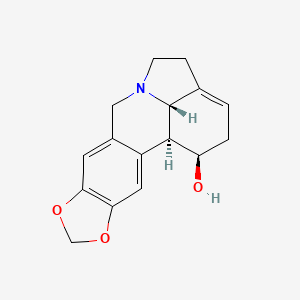
Caranine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caranine is an indolizidine alkaloid that is galanthan substituted by analpha-hydroxy group at position 1 and a methylenedioxy group across position 9 and 10. An alkaloid commonly found in the members of the family amaryllidaceae. It has a role as a plant metabolite. It is an indolizidine alkaloid, an organic heteropentacyclic compound and a secondary alcohol. It derives from a hydride of a galanthan.
Wissenschaftliche Forschungsanwendungen
Biochemical and Therapeutic Potential Carnosine, a dipeptide prevalent in mammalian tissues, is noted for its multifunctional role. It plays a significant part in acid-base balance, antioxidant defense, and scavenging lipid peroxidation products. Its biochemical properties suggest its utility in various therapeutic interventions, especially those associated with lipid peroxidation pathologies (Derave, de Courten, & Baba, 2019).
Role in Nutrition and Health Carnosine and its homologs, recognized for their physiological effects like antioxidant properties, have potential therapeutic applications. These include roles in antiaging and body detoxification from free radicals. The presence of these compounds in food and their dietary intake are crucial for human health and meat quality (Peiretti & Meineri, 2015).
Antioxidant and Protective Activities Carnosine exhibits a variety of activities, notably detoxification from free radical species and protection against oxidative stress. It also shows membrane-protecting activity and can act as a scavenger for reactive aldehydes, playing a crucial role in neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions (Guiotto, Calderan, Ruzza, & Borin, 2005).
Physiological and Pathophysiological Relevance Carnosine's role goes beyond skeletal muscle, extending to excitable tissues. Its therapeutic potential in diseases involving ischemic or oxidative stress is significant. The dipeptide's properties like pH-buffering, metal-ion chelation, and antioxidant capacity have been explored in diabetes, aging, and neurological disorders (Boldyrev, Aldini, & Derave, 2013).
Inhibition of LDL Oxidation Carnosine has been studied for its ability to inhibit the oxidation of low-density lipoprotein (LDL), a key factor in cardiovascular health. Its antioxidant mechanism, mainly through copper chelation, is a focus of research in relation to heart diseases (Decker, Ivanov, Zhu, & Frei, 2001).
Differences in Antioxidant Mechanism The antioxidant mechanism of carnosine varies depending on the presence of copper and iron. Its role in inhibiting copper- and iron-catalyzed oxidation has implications for understanding its different antioxidative properties under varying conditions (Decker, Crum, & Calvert, 1992).
Glucose Metabolism and Diabetes Carnosine's role in glucose metabolism has been explored in the context of diabetes and cardiovascular diseases. Research indicates its potential in improving diabetes and cardiovascular risk factors, making it a subject of interest in clinical trials (de Courten et al., 2016).
Oxidative Stress Reduction in Various Pathologies Carnosine's effectiveness in reducing oxidative stress in different pathologies, including neurologic, mental diseases, and alcoholism, is notable. Its properties as an antioxidant and in enhancing immune responses are significant in treating diseases characterized by high oxidative stress levels (Prokopieva, Yarygina, Bokhan, & Ivanova, 2016).
Bioavailability and Dietary Sources Carnosine's bioavailability through dietary sources like beef has been demonstrated, reinforcing its potential as a bioactive food component with various health benefits (Park, Volpe, & Decker, 2005).
Myocardial Function and Health The therapeutic application of carnosine in myocardial tissue is promising, with its potential role in both healthy and diseased myocardial models. Its effects on myocardial function highlight the need for further research in this area (Creighton et al., 2022).
Neuroprotection in Cerebral Ischemia Carnosine's neuroprotective properties have been studied in the context of cerebral ischemia. Its ability to decrease reactive oxygen species levels, preserve normal glutathione levels, and reduce matrix metalloproteinase activity underlines its potential in neurological health (Rajanikant et al., 2007).
Modulation of Pro-Oxidant and Pro-Inflammatory Activities Carnosine's role in modulating pro-oxidant and pro-inflammatory activities, particularly in macrophage activation, has implications for its use in diseases characterized by oxidative stress and inflammation (Fresta et al., 2020).
Therapeutic Potential in Various Diseases Carnosine's potential therapeutic effects in various diseases, including in the brain, heart, pancreas, kidney, and cancer cells, are being increasingly recognized. Its broad range of physiological effects suggests its usefulness in treating a variety of health conditions (Artioli, Sale, & Jones, 2019).
Carnosine in Cancer Treatment The use of carnosine as an anti-neoplastic therapeutic, particularly for malignant brain tumors such as glioblastoma, is discussed. Its potential mechanisms and bioavailability, along with considerations for alternative strategies, are outlined (Gaunitz & Hipkiss, 2012).
Carnosine in Cardiometabolic Health and Cognitive Function Carnosine's effects on cardiometabolic health and cognitive function, particularly in patients with pre-diabetes and type 2 diabetes, are under investigation. Its role in improving these parameters is the subject of ongoing clinical trials (Baye et al., 2017).
Overall Potential and Functions The review of carnosine's properties, functions, and therapeutic potential highlights its antioxidant activity and potential implications in aging and various diseases (Gariballa & Sinclair, 2000).
Eigenschaften
CAS-Nummer |
477-12-3 |
|---|---|
Produktname |
Caranine |
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
(1S,18R,19S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-ol |
InChI |
InChI=1S/C16H17NO3/c18-12-2-1-9-3-4-17-7-10-5-13-14(20-8-19-13)6-11(10)15(12)16(9)17/h1,5-6,12,15-16,18H,2-4,7-8H2/t12-,15-,16-/m1/s1 |
InChI-Schlüssel |
XKYSLILSDJBMCU-DAXOMENPSA-N |
Isomerische SMILES |
C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2C1=CC[C@H]5O)OCO4 |
SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1=CCC5O)OCO4 |
Kanonische SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1=CCC5O)OCO4 |
Synonyme |
2-deoxylycorine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



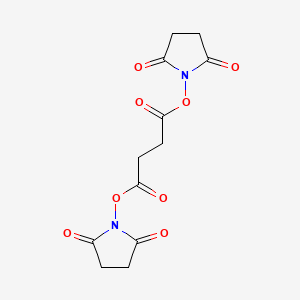
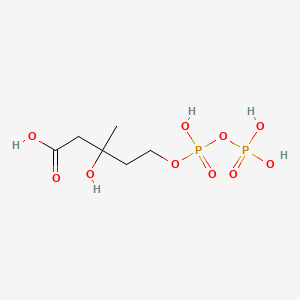

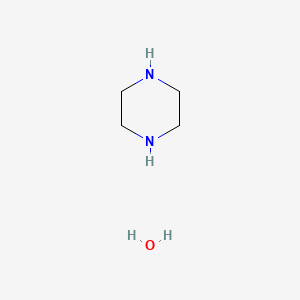
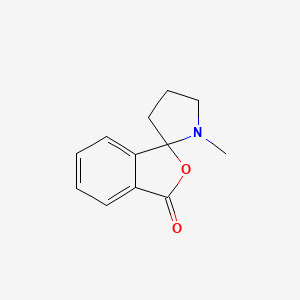
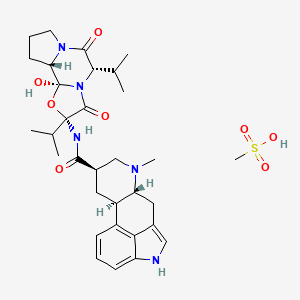
![Trimethyl-[[4-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1212902.png)

